(R)-Oxetan-3-yl(phenyl)methanamine can be classified under the category of oxetanes, which are cyclic ethers. The specific structure consists of an oxetane ring attached to a phenyl group and a methanamine moiety. The compound's molecular formula is C₉H₁₁NO, and it has a molecular weight of approximately 151.19 g/mol. Its classification as a secondary amine further influences its reactivity and potential applications in synthetic organic chemistry.
The synthesis of (R)-Oxetan-3-yl(phenyl)methanamine typically involves several key methods:
The synthesis may require specific reaction conditions, including temperature control, choice of solvents (e.g., dichloromethane or methanol), and the use of reagents like triethylamine or sodium tetrahydroborate for reducing steps. High-performance liquid chromatography (HPLC) is often employed for purification.
The molecular structure of (R)-Oxetan-3-yl(phenyl)methanamine features:
The compound's three-dimensional conformation plays a crucial role in its biological interactions and reactivity.
(R)-Oxetan-3-yl(phenyl)methanamine can participate in various chemical reactions:
Typical reagents include oxidizing agents like potassium permanganate for oxidation reactions, while reducing agents such as lithium aluminum hydride are used for reduction processes. The reaction conditions must be optimized to ensure high yields and selectivity.
The mechanism of action for (R)-Oxetan-3-yl(phenyl)methanamine largely depends on its interactions with biological targets:
Data from pharmacokinetic studies indicate favorable absorption profiles for compounds containing oxetane rings.
(R)-Oxetan-3-yl(phenyl)methanamine exhibits several notable physical properties:
The chemical properties include:
(R)-Oxetan-3-yl(phenyl)methanamine holds promise in various scientific fields:
The integration of oxetane rings into medicinal chemistry represents a strategic evolution in bioisosteric replacement, with (R)-oxetan-3-yl(phenyl)methanamine emerging as a structurally significant scaffold. Oxetanes entered drug design as synthetically challenging motifs due to ring strain, but their unique physicochemical properties soon garnered intense interest. Early research identified that the oxetane ring could serve as a carbonyl bioisostere while offering superior metabolic stability and enhanced solubility compared to traditional functional groups [2] [5]. This discovery catalyzed exploration into oxetane-containing compounds across therapeutic areas, with notable examples including kinase inhibitors and RNA modification regulators [6] [2].
The specific compound (R)-oxetan-3-yl(phenyl)methanamine (C₁₀H₁₃NO, MW 163.22 g/mol) evolved from structure-activity relationship studies of simpler phenylmethanamine derivatives [5] [9]. Its emergence coincided with the broader recognition that three-dimensional molecular frameworks improve target engagement and drug-likeness compared to flat aromatic systems. Pharmaceutical patents from the early 2010s began incorporating oxetanyl groups into diverse chemotypes, demonstrating improved pharmacokinetic profiles and paving the way for targeted exploration of this chiral scaffold [6] [8].
Table 1: Evolution of Oxetane-Containing Pharmacophores
Generation | Representative Structures | Primary Advantages | Therapeutic Applications |
---|---|---|---|
First (Pre-2010) | Simple oxetane ketones | Polarity modulation | Solubility enhancers |
Second (2010-2015) | Oxetanyl heterocycles | Metabolic stability | Kinase inhibitors [6] |
Third (Present) | Chiral oxetan-3-yl amines (e.g., (R)-isomer) | Enhanced binding affinity & selectivity | Epigenetic modulators [2], CNS agents |
The chiral center in (R)-oxetan-3-yl(phenyl)methanamine dictates its biological interactions, with the (R)-configuration demonstrating superior target complementarity in multiple systems. Molecular docking studies reveal that the (R)-enantiomer optimally positions its oxetane oxygen for hydrogen bonding with residues in the catalytic pocket of fat mass and obesity-associated protein (FTO), an RNA demethylase [2]. This specific interaction is geometrically constrained and not replicable by the (S)-counterpart, explaining the observed 10-30 fold differences in potency between enantiomers against this epigenetic target [2].
The significance of stereochemistry extends beyond FTO inhibition. In Bruton's tyrosine kinase (BTK) inhibitors, the (R)-configuration of structurally similar oxetanyl amines enables hydrophobic packing against leucine-rich pockets while directing the oxetane toward solvent-exposed regions, reducing off-target interactions [6]. This stereospecificity also influences metabolic pathways: hepatic cytochrome P450 enzymes exhibit distinct kinetics toward each enantiomer, with the (R)-isomer generally demonstrating slower clearance in preclinical models due to conformation-dependent binding to oxidative enzymes [8].
(R)-Oxetan-3-yl(phenyl)methanamine occupies a strategic niche in contemporary medicinal chemistry by reconciling structural rigidity with favorable pharmacokinetic properties. The strained oxetane ring (C-O-C bond angle ~90°) introduces significant three-dimensional character while maintaining moderate lipophilicity (calculated cLogP ~1.2), addressing the historical bias toward planar molecular architectures in drug discovery [2] [5]. This configuration enhances ligand efficiency by maximizing target interactions per atomic unit, particularly in crowded binding sites like FTO's catalytic cleft where it displaces cofactor competitors [2].
The scaffold's metabolic resilience stems from two key features: First, the oxetane's ring strain does not translate into hydrolytic instability under physiological conditions (pH 1-10), unlike structurally similar β-lactams. Second, the chiral benzylic amine resists oxidative deamination due to steric shielding from the oxetane ring [9]. These properties collectively improve oral bioavailability and half-life, as evidenced by lead compounds featuring this moiety achieving sustained target engagement in in vivo cancer models [2].
Computational analyses using QikProp indicate that (R)-oxetan-3-yl(phenyl)methanamine derivatives consistently meet multiple drug-likeness criteria for CNS penetration (molecular weight < 350, topological polar surface area ~40 Ų, hydrogen bond acceptors < 6), explaining their utility in neurological targets [2] [8]. The scaffold serves as a versatile building block for fragment-based drug discovery, enabling rapid exploration of chemical space while maintaining favorable physicochemical properties.
CAS No.: 6414-57-9
CAS No.:
CAS No.: 112839-93-7
CAS No.: 990-73-8
CAS No.: